![molecular formula C20H16N2O2S B2749680 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 906784-14-3](/img/structure/B2749680.png)
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
“N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a naphthalene ring via an amide linkage. The benzothiazole ring would carry a methoxy (-OCH3) and a methyl (-CH3) substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole and naphthalene rings, as well as the amide linkage. The methoxy and methyl groups on the benzothiazole ring could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and naphthalene rings could contribute to its aromaticity and stability .Scientific Research Applications
Antimicrobial Activity
Naphthoquinones, including derivatives of this compound, have demonstrated potent antimicrobial effects. Researchers have explored their potential as antibacterial agents against multidrug-resistant bacteria. The redox properties of these compounds contribute to their antimicrobial activity .
Antitumoral Properties
The same naphthoquinone derivatives have also shown promise in cancer research. Their ability to modulate redox processes and interact with cellular components makes them interesting candidates for antitumoral drug development. Investigating their impact on cancer cell lines and tumor growth is crucial .
Redox Chemistry and Mechanisms
Understanding the redox properties of naphthoquinones is essential. These compounds participate in electron transfer reactions, affecting cellular processes. Researchers investigate their interactions with enzymes, proteins, and other biomolecules to unravel their mechanisms of action .
Synthesis and Chemical Modification
Scientists explore diverse synthetic routes to prepare nitrogen-containing naphthoquinone derivatives. Chemical modifications, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, and indole groups, enhance their pharmacological properties. These modifications can fine-tune their biological effects .
Natural Product Derivatives
Naphthoquinones are secondary metabolites found in plants. Traditional medicine has utilized them to treat various human diseases. Investigating their derivatives allows us to harness their therapeutic potential while optimizing safety and efficacy .
Factor B Inhibition
While not directly related to the compound , it’s worth noting that certain naphthoquinone derivatives, such as LNP023, have been designed as factor B inhibitors. These molecules target complement-mediated diseases, providing a novel therapeutic approach .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-7-10-16(24-2)17-18(12)25-20(21-17)22-19(23)15-9-8-13-5-3-4-6-14(13)11-15/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIYCGDOASKUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
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